(R)-N-Boc-3-aminobutyric acid chemical properties and structure
(R)-N-Boc-3-aminobutyric acid chemical properties and structure
An In-Depth Technical Guide to (R)-N-Boc-3-aminobutyric acid: Properties, Synthesis, and Applications
Introduction
(R)-N-Boc-3-aminobutyric acid is a chiral, non-proteinogenic β-amino acid that serves as a crucial building block in modern medicinal chemistry and pharmaceutical development. As a derivative of (R)-3-aminobutyric acid, its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine, which is instrumental for its use in peptide synthesis and the construction of complex molecular architectures.[1][2] The Boc group provides stability and allows for controlled, regioselective reactions, making this compound a valuable intermediate in the synthesis of peptide analogs and pharmacologically active molecules.[1] Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, also makes its derivatives subjects of interest in neuroscience research.[3][4] The precursor, (R)-3-aminobutyric acid, is a key intermediate in the production of significant therapeutics, such as the antiretroviral drug dolutegravir, underscoring the industrial importance of this chemical family.[5]
Chemical Properties and Molecular Structure
The molecular structure of (R)-N-Boc-3-aminobutyric acid features a butyric acid backbone with an amine group at the C-3 position. The stereochemistry at this chiral center is fixed in the (R) configuration. The amine is protected by a bulky tert-butoxycarbonyl group, which prevents unwanted side reactions during synthesis.
Molecular Structure:
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Functional Groups: Carboxylic acid (-COOH), Boc-protected secondary amine (-NHBoc), and a chiral center.
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SMILES: CC(CC(=O)O)NC(=O)OC(C)(C)C[6]
Physicochemical Properties
The key properties of (R)-N-Boc-3-aminobutyric acid are summarized in the table below, providing essential data for researchers in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 159991-23-8 | [1] |
| Molecular Formula | C₉H₁₇NO₄ | [7] |
| Molecular Weight | 203.24 g/mol | [7] |
| Appearance | White to pale yellow solid/powder | [1][8] |
| Melting Point | 104-107 °C | [7][9] |
| Purity | Typically ≥95% | [6] |
Spectroscopic Analysis
Spectroscopic data is critical for the structural confirmation and purity assessment of (R)-N-Boc-3-aminobutyric acid.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals corresponding to the different hydrogen atoms in the molecule. In a typical spectrum recorded in CDCl₃, the following characteristic peaks are observed:
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δ 4.92 (s, 1H): Broad singlet corresponding to the amide proton (N-H).
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δ 4.14-3.96 (m, 1H): Multiplet for the proton on the chiral carbon (C3-H).
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δ 2.56 (d, J=5.2 Hz, 2H): Doublet for the two protons adjacent to the carboxylic acid group (C2-H₂).
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δ 1.45 (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group (Boc).
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δ 1.25 (d, J=6.9 Hz, 3H): Doublet for the three protons of the methyl group at the chiral center (C4-H₃).[1]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show nine distinct signals, including characteristic peaks for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and the remaining aliphatic carbons.
Synthesis Protocol: Boc Protection of (R)-3-Aminobutyric Acid
The most common and straightforward synthesis of (R)-N-Boc-3-aminobutyric acid involves the protection of the commercially available (R)-3-aminobutyric acid using di-tert-butyl dicarbonate (Boc₂O). This protocol is reliable and provides a high yield of the desired product.
Experimental Methodology
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Dissolution: Suspend (R)-3-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and water at room temperature with vigorous stirring.[1]
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Causality: A mixed solvent system is used because the starting amino acid has good solubility in water, while the Boc₂O reagent and the final product are more soluble in the organic solvent.
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Basification: Add triethylamine (TEA, 1.5 eq) dropwise to the suspension.[1] Continue stirring until a clear solution is obtained.
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Causality: TEA acts as a base to deprotonate the ammonium group of the amino acid, generating a free amine which is the nucleophile required to attack the Boc₂O.
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Boc₂O Addition: Cool the reaction mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in one portion.[1]
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Causality: The reaction is exothermic, and cooling to 0 °C helps to control the reaction rate and prevent potential side reactions, such as the degradation of the Boc anhydride.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.[1]
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Causality: This extended reaction time ensures the reaction proceeds to completion.
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Work-up & Extraction: Partition the reaction mixture between water and ethyl acetate (EtOAc). Separate the layers.[1]
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Causality: This step removes the majority of the organic solvent (dioxane) and other organic-soluble impurities. The product, in its deprotonated carboxylate form, remains in the aqueous layer.
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Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 using 1 M aqueous KHSO₄.[1]
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Causality: Acidification protonates the carboxylate group (-COO⁻) to a carboxylic acid (-COOH). This makes the product significantly less water-soluble and allows it to be extracted into an organic solvent.
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Final Extraction: Extract the acidified aqueous layer with ethyl acetate (2-3 times).[1]
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Purification: Combine the organic extracts, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a solid.[1]
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Causality: The brine wash removes residual water, and Na₂SO₄ is a drying agent that removes any final traces of water from the organic solution before solvent evaporation.
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Synthesis Workflow Diagram
Caption: Workflow for Boc protection of (R)-3-aminobutyric acid.
Applications in Research and Drug Development
(R)-N-Boc-3-aminobutyric acid is not just a laboratory curiosity; it is a high-value intermediate with direct applications in the synthesis of pharmaceuticals and research tools.
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Peptidomimetics and Peptide Analogs: As a protected β-amino acid, it is incorporated into peptide chains to create peptidomimetics.[1] These modified peptides often exhibit enhanced metabolic stability and resistance to enzymatic degradation compared to their natural α-amino acid counterparts. They can also induce specific secondary structures, such as helices and turns, which is critical for modulating biological activity.
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Chiral Building Block: The defined (R)-stereochemistry makes it an essential chiral pool starting material. It is used to introduce stereospecificity into target molecules, which is fundamental in modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
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GABA Analogs and Neurological Research: Derivatives of 3-aminobutyric acid are widely studied as analogs of GABA. They are used to develop selective agonists and antagonists for GABA receptors or as inhibitors of GABA uptake, which has implications for treating neurological disorders like epilepsy and anxiety.[3][10]
Safety and Handling
Based on available Safety Data Sheets (SDS), (R)-N-Boc-3-aminobutyric acid is not classified as a hazardous substance. However, as with all laboratory chemicals, standard safety precautions should be strictly followed.
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Handling:
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Storage:
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First Aid:
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Skin Contact: Wash immediately with plenty of soap and water.[11]
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Eye Contact: Bathe the eye with running water for 15 minutes.[11]
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Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[12]
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12]
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References
-
Stereoselective synthesis of both enantiomers of N-Boc-α-aryl-γ-aminobutyric acids. (2015-08-07). ResearchGate. [Link]
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4-Aminobutyric acid Safety Data Sheet. PCCA. [Link]
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Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. MDPI. [Link]
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The Role of Amino Acid Derivatives in Driving Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Novel γ-Aminobutyric Acid ρ1 Receptor Antagonists; Synthesis, Pharmacological Activity and Structure−Activity Relationships. ACS Publications. [Link]
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Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. ResearchGate. [Link]
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An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. MDPI. [Link]
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